pf-9184

Beschreibung

Structure

3D Structure

Eigenschaften

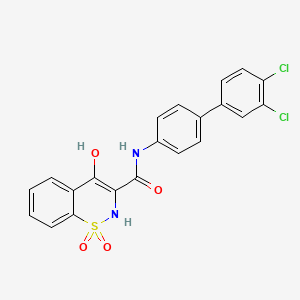

IUPAC Name |

N-[4-(3,4-dichlorophenyl)phenyl]-4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O4S/c22-16-10-7-13(11-17(16)23)12-5-8-14(9-6-12)24-21(27)19-20(26)15-3-1-2-4-18(15)30(28,29)25-19/h1-11,25-26H,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGACSWBJQLLJFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)NC3=CC=C(C=C3)C4=CC(=C(C=C4)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of PF-9184: A Potent and Selective mPGES-1 Inhibitor for Inflammation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is catalyzed by three enzymes acting in succession: phospholipase A2, cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases. The inducible microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme in this cascade, and its expression is upregulated during inflammatory processes. This makes mPGES-1 a prime therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This technical guide details the discovery and characterization of PF-9184, a potent and highly selective inhibitor of human mPGES-1.

Quantitative Data Summary

The inhibitory activity of PF-9184 has been characterized in a variety of enzymatic and cell-based assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of PF-9184 against mPGES-1

| Enzyme Source | IC50 (nM) | Reference(s) |

| Recombinant Human mPGES-1 | 16.5 | [1][2][3] |

| Recombinant Rat mPGES-1 | 1080 | [1][2] |

Table 2: Selectivity of PF-9184 for mPGES-1 over COX Enzymes

| Enzyme | Selectivity Fold (over human mPGES-1) | Reference(s) |

| Cyclooxygenase-1 (COX-1) | >6500 | [1] |

| Cyclooxygenase-2 (COX-2) | >6500 | [1] |

Table 3: Inhibition of PGE2 Synthesis by PF-9184 in Cellular and Whole Blood Assays

| Assay System | Stimulant | IC50 (µM) | Reference(s) |

| IL-1β-stimulated Human Synovial Fibroblasts | Interleukin-1β (IL-1β) | 0.4 - 5 | [3] |

| LPS-treated Human Whole Blood | Lipopolysaccharide (LPS) | ~5 | [3] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PF-9184 and the experimental approaches used for its characterization, the following diagrams illustrate the relevant biological pathway and a general workflow for inhibitor screening.

Caption: The arachidonic acid cascade leading to PGE2 synthesis and the point of intervention by PF-9184.

Caption: A generalized workflow for the identification and characterization of mPGES-1 inhibitors like PF-9184.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of PF-9184. These protocols are based on standard techniques used in the field.

Recombinant Human mPGES-1 Enzymatic Assay

This assay measures the direct inhibitory effect of PF-9184 on the enzymatic activity of recombinant human mPGES-1.

-

Materials:

-

Recombinant human mPGES-1 (expressed in a suitable system, e.g., E. coli or insect cells)

-

Prostaglandin H2 (PGH2) substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

-

PF-9184 stock solution (in DMSO)

-

Stop solution (e.g., 1 M HCl)

-

PGE2 ELISA kit

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSH (final concentration ~2.5 mM), and the desired concentration of PF-9184 or vehicle (DMSO).

-

Add the recombinant human mPGES-1 enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Initiate the enzymatic reaction by adding the PGH2 substrate (final concentration ~5-10 µM).

-

Allow the reaction to proceed for a short duration (e.g., 1-5 minutes) at a controlled temperature (e.g., 37°C).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of mPGES-1 activity at each concentration of PF-9184 and determine the IC50 value by non-linear regression analysis.

-

IL-1β-Stimulated PGE2 Synthesis in Human Synovial Fibroblasts

This cell-based assay assesses the ability of PF-9184 to inhibit PGE2 production in a more physiologically relevant context.

-

Materials:

-

Human synovial fibroblasts (primary culture or cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human Interleukin-1β (IL-1β)

-

PF-9184 stock solution (in DMSO)

-

PGE2 ELISA kit

-

-

Procedure:

-

Culture human synovial fibroblasts to near confluence in appropriate cell culture plates.

-

Serum-starve the cells for a period (e.g., 24 hours) to reduce basal PGE2 production.

-

Pre-treat the cells with various concentrations of PF-9184 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with IL-1β (e.g., 1-10 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 synthesis.

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive PGE2 ELISA kit.

-

Determine the IC50 value for the inhibition of IL-1β-induced PGE2 synthesis.

-

Human Whole Blood Assay for PGE2 Inhibition

This ex vivo assay evaluates the efficacy of PF-9184 in a complex biological matrix, providing insights into its potential performance in vivo.

-

Materials:

-

Freshly drawn human whole blood (anticoagulated with heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

PF-9184 stock solution (in DMSO)

-

PGE2 ELISA kit or LC-MS/MS for PGE2 quantification

-

-

Procedure:

-

Dispense fresh human whole blood into tubes.

-

Add various concentrations of PF-9184 or vehicle (DMSO) to the blood and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and PGE2 production.

-

Incubate the blood samples for an extended period (e.g., 24 hours) at 37°C with gentle mixing.

-

Centrifuge the blood samples to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Measure the PGE2 concentration in the plasma using a sensitive method such as a PGE2 ELISA kit or LC-MS/MS.

-

Calculate the IC50 value for the inhibition of LPS-induced PGE2 production in human whole blood.

-

Conclusion

PF-9184 has been identified as a potent and highly selective inhibitor of human mPGES-1. Its ability to effectively block PGE2 production in both enzymatic and complex cellular and ex vivo systems highlights its potential as a valuable research tool for investigating the role of mPGES-1 in inflammatory diseases. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties of PF-9184 and other mPGES-1 inhibitors.

References

- 1. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mPGES-1 Inhibitor Discovery Based on Computer-Aided Screening: Pharmacophore Models, Molecular Docking, ADMET, and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Structure-Activity Relationship of PF-9184, a Potent and Selective mPGES-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9184 is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PF-9184 and its analogs. It details the key structural motifs required for high inhibitory potency and selectivity. Furthermore, this document outlines the experimental protocols for the synthesis and biological evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, and prostaglandin E2 (PGE2) is a key mediator in this process, contributing to pain, fever, and swelling. The terminal enzyme in the biosynthesis of PGE2 is microsomal prostaglandin E synthase-1 (mPGES-1). Its expression is induced by pro-inflammatory cytokines, making it an attractive target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1] PF-9184, with the chemical name N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, has been identified as a potent and selective inhibitor of human mPGES-1.[1] This guide delves into the critical structural features of the N-(biphenyl-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold that govern its inhibitory activity against mPGES-1.

Signaling Pathway of Prostaglandin E2 Synthesis

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. PF-9184 specifically targets this final step.

References

The Function of PF-9184: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-9184 is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical profile of PF-9184. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the mPGES-1 pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to facilitate a deeper understanding of PF-9184's role as a pharmacological tool and potential therapeutic agent.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is significantly upregulated during inflammatory processes. The terminal step in the biosynthesis of PGE2 is catalyzed by prostaglandin E synthases. Among the identified isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed by pro-inflammatory stimuli, making it a prime target for anti-inflammatory drug development. PF-9184 has emerged as a valuable research tool due to its high potency and selectivity for human mPGES-1. This guide delves into the technical details of PF-9184's function and the experimental basis for its characterization.

Mechanism of Action

PF-9184 exerts its biological effect by directly inhibiting the enzymatic activity of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) enzymes, into prostaglandin E2 (PGE2). By blocking this step, PF-9184 effectively reduces the production of PGE2, a key mediator of inflammation and pain.

Signaling Pathway

The inhibition of mPGES-1 by PF-9184 interrupts a critical step in the eicosanoid biosynthesis pathway. The following diagram illustrates the position of mPGES-1 in this pathway and the point of intervention for PF-9184.

Downstream of its synthesis, PGE2 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are differentially expressed in various tissues and couple to distinct intracellular signaling cascades, leading to a wide range of physiological and pathological responses.

Quantitative Data

The following tables summarize the key in vitro potency and selectivity data for PF-9184.

| Parameter | Value | Assay System |

| IC50 | 16.5 nM | Recombinant human mPGES-1 |

| IC50 | ~5 µM | Human Whole Blood Assay |

| EC50 | 0.42 µM | IL-1β-stimulated human fetal lung fibroblasts (PGE2 synthesis) |

| Enzyme | IC50 | Selectivity (fold vs. mPGES-1) |

| mPGES-1 (human) | 16.5 nM | - |

| COX-1 (human) | > 100 µM | > 6060 |

| COX-2 (human) | > 100 µM | > 6060 |

Experimental Protocols

Recombinant Human mPGES-1 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of PF-9184 against purified recombinant human mPGES-1.

An In-depth Technical Guide to the Proposed Chemical Synthesis of PF-9184

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for PF-9184, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The synthesis is predicated on the construction of the core 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide scaffold, followed by an amide coupling with a substituted biphenyl amine. The methodologies presented are based on established patent literature for the synthesis of structurally related compounds.

Proposed Synthesis Pathway

The proposed synthesis of PF-9184 can be envisioned as a multi-step process, culminating in the formation of the final product. The key stages involve the synthesis of the benzothiazine core and its subsequent coupling.

Part 1: Synthesis of the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide Intermediate

This initial phase focuses on constructing the core heterocyclic ring system. A plausible route, adapted from patent literature, begins with saccharin and proceeds through a series of reactions to yield the key carboxylate intermediate.

Part 2: Amide Coupling to Yield PF-9184

The final step in the proposed synthesis involves the coupling of the carboxylate intermediate with 4'-amino-3,4-dichlorobiphenyl. This reaction forms the crucial amide linkage that defines the PF-9184 molecule.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of PF-9184.

Step 1: Synthesis of Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

This procedure is adapted from patent WO2001040208A2, which describes the synthesis of the core scaffold.

-

A solution of 58 g of 3-oxy-1,2-benzothiazole-2-acetate ethylester (VI) in 336 cm³ of dimethyl formamide, heated to 50°C, is added to 215 cm³ of 21% sodium ethylate.

-

The mixture is heated for approximately 30 minutes at 55°C, during which an orange precipitate gradually forms.

-

The reaction mixture is then poured into 960 cm³ of 3M hydrochloric acid with stirring, while maintaining a temperature below 5°C.

-

After stirring for half an hour, the precipitate is separated by filtration, washed with cold water, and dried.

-

This process is expected to yield approximately 43.5 g (75%) of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide as a white solid with a melting point of 136-139°C.

Step 2: Amide Formation to Produce N-(3',4'-dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide (PF-9184)

This step involves the coupling of the intermediate from Step 1 with the appropriate aniline derivative. While a direct protocol for PF-9184 is not available, a general procedure for amide bond formation can be proposed.

-

The ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide is hydrolyzed to the corresponding carboxylic acid using a standard procedure, for instance, by treatment with a base like sodium hydroxide followed by acidification.

-

The resulting carboxylic acid is then activated. This can be achieved using a variety of coupling agents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

To the activated acid, 4'-amino-3,4-dichlorobiphenyl is added in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

-

The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final product, PF-9184, is then purified, typically by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the quantitative data available from the patent literature for the synthesis of the key intermediate.

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | 3-oxy-1,2-benzothiazole-2-acetate ethylester | Sodium ethylate, Hydrochloric acid | Dimethyl formamide | 75 | 136-139 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed chemical synthesis of PF-9184.

Caption: Proposed synthesis of the key benzothiazine intermediate.

Caption: Final amide coupling step to yield PF-9184.

Signaling Pathway Inhibition by PF-9184

PF-9184 is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the inflammatory cascade by converting prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). The following diagram illustrates this pathway and the point of inhibition by PF-9184.

Caption: Inhibition of the Prostaglandin E2 synthesis pathway by PF-9184.

An In-Depth Technical Guide to PF-9184 and the Prostaglandin E2 Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, making its synthesis pathway a critical target for therapeutic intervention. Microsomal prostaglandin E synthase-1 (mPGES-1) represents a key downstream enzyme in this cascade, offering a more targeted approach compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream cyclooxygenase (COX) enzymes. This guide provides a comprehensive technical overview of PF-9184, a potent and highly selective inhibitor of human mPGES-1. We will delve into the intricacies of the PGE2 synthesis pathway, the mechanism of action of PF-9184, its quantitative pharmacological data, and detailed experimental protocols relevant to its study.

The Prostaglandin E2 Synthesis Pathway

The biosynthesis of PGE2 is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane.

The pathway begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. PGH2 serves as a common precursor for the synthesis of various prostanoids. The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, catalyzed by prostaglandin E synthases (PGES). There are three known isoforms of PGES: cytosolic PGES (cPGES), microsomal PGES-2 (mPGES-2), and microsomal PGES-1 (mPGES-1). While cPGES and mPGES-2 are constitutively expressed, mPGES-1 is inducible by pro-inflammatory stimuli and is functionally coupled with COX-2 to mediate the surge in PGE2 production during inflammation.[1][2]

PF-9184: A Potent and Selective mPGES-1 Inhibitor

PF-9184 is a small molecule inhibitor that demonstrates high potency and selectivity for human microsomal prostaglandin E synthase-1 (mPGES-1).[3] Its mechanism of action involves the direct inhibition of the enzymatic activity of mPGES-1, thereby blocking the conversion of PGH2 to PGE2. This targeted approach is advantageous as it is not expected to affect the synthesis of other prostanoids, a significant drawback of non-selective COX inhibitors which can lead to gastrointestinal and cardiovascular side effects.

Quantitative Data

The following tables summarize the key in vitro potency and selectivity data for PF-9184.

Table 1: In Vitro Potency of PF-9184

| Target | Species | IC50 (nM) | Reference |

| mPGES-1 | Human | 16.5 | [3] |

| mPGES-1 | Rat | 1080 | [4] |

Table 2: In Vitro Efficacy of PF-9184 in Cell-Based Assays

| Assay | Cell Type | Stimulus | IC50 (µM) | Reference |

| PGE2 Synthesis | Human Whole Blood | LPS | ~5 | [1] |

| PGE2 Synthesis | Rheumatoid Arthritis Synovial Fibroblasts | IL-1β | 0.42 | [1] |

Table 3: Selectivity of PF-9184

| Enzyme | Selectivity Fold (over mPGES-1) | Reference |

| COX-1 | >6500 | [4] |

| COX-2 | >6500 | [4] |

Note: In vivo pharmacokinetic data for PF-9184, such as half-life, clearance, volume of distribution, and oral bioavailability, are not extensively available in the public domain. Preclinical studies on other mPGES-1 inhibitors have reported oral bioavailabilities in the range of 10-46% in mice.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of PF-9184.

mPGES-1 Enzymatic Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against recombinant human mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2)

-

Test compound (e.g., PF-9184) dissolved in DMSO

-

Stop Solution (e.g., a solution of a reducing agent like stannous chloride)

-

PGE2 standard

-

PGE2 detection kit (e.g., ELISA or HTRF-based assay)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSH, and recombinant mPGES-1 enzyme in a microplate well.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C or room temperature).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a short, defined time (e.g., 60-90 seconds) at room temperature.

-

Stop the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a suitable detection method, such as an ELISA or HTRF-based assay, following the manufacturer's instructions.

-

Calculate the percent inhibition of mPGES-1 activity for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

Methodological & Application

In Vivo Experimental Framework for Novel Therapeutics: A General Protocol

Application Notes

Introduction

The following document provides a generalized framework for in vivo experimental protocols designed to evaluate the efficacy, pharmacokinetics, and safety of novel therapeutic compounds. While specific details for a compound designated "PF-9184" are not publicly available, this document outlines the essential components and methodologies that researchers, scientists, and drug development professionals can adapt for their specific investigational drug. The protocols described are based on established principles of preclinical in vivo research.

Core Principles of In Vivo Evaluation

The primary objectives of in vivo testing are to understand how a drug candidate behaves in a living organism and to assess its potential therapeutic effect. Key aspects to consider before initiating in vivo experiments include:

-

Selection of an appropriate animal model: The chosen model should recapitulate key aspects of the human disease or condition being studied.

-

Dose selection and administration route: These should be based on in vitro potency and preliminary pharmacokinetic data.

-

Definition of clear endpoints: Both primary and secondary endpoints should be established to measure the compound's efficacy and safety.

-

Ethical considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Experimental Protocols

1. Pharmacokinetic (PK) Study in Rodents

Objective: To determine the pharmacokinetic profile of the test compound, including its absorption, distribution, metabolism, and excretion (ADME).

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).

-

Compound Formulation: The compound is formulated in an appropriate vehicle (e.g., saline, DMSO/polyethylene glycol).

-

Administration:

-

Intravenous (IV) administration via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) or other relevant route of administration to assess bioavailability.

-

-

Dosing: A single dose is administered. The dose level is determined from prior in vitro studies.

-

Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Analysis: Plasma concentrations of the compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC, bioavailability) are calculated using appropriate software.

2. In Vivo Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of the test compound in a relevant animal model of disease.

Methodology:

-

Animal Model: A validated animal model that mimics the human disease of interest (e.g., a transgenic mouse model for a neurodegenerative disease, a xenograft model for cancer).

-

Study Groups:

-

Vehicle control group.

-

Positive control group (a known effective treatment, if available).

-

Multiple dose groups of the test compound.

-

-

Randomization and Blinding: Animals are randomly assigned to treatment groups, and the study is conducted in a blinded manner to reduce bias.

-

Compound Administration: The compound is administered at selected doses and frequency based on the PK data.

-

Endpoint Measurement:

-

Primary Endpoints: These are the main measures of efficacy (e.g., tumor volume, behavioral scores, specific biomarkers).

-

Secondary Endpoints: These can include body weight, clinical signs, and other relevant physiological measures.

-

-

Study Duration: The length of the study is dependent on the disease model and the expected time to observe a therapeutic effect.

-

Terminal Procedures: At the end of the study, tissues may be collected for histological or molecular analysis.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Pharmacokinetic Parameters of [Test Compound] in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | ||

| Cmax (ng/mL) | ||

| Tmax (h) | ||

| AUC (ng*h/mL) | ||

| Half-life (h) | ||

| Bioavailability (%) | N/A |

Table 2: Efficacy of [Test Compound] in [Disease Model]

| Treatment Group | Dose (mg/kg) | n | Primary Endpoint (Mean ± SEM) | Secondary Endpoint (Mean ± SEM) |

| Vehicle | - | |||

| Positive Control | ||||

| [Test Compound] | Low | |||

| [Test Compound] | Mid | |||

| [Test Compound] | High |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

Caption: A generalized workflow for an in vivo efficacy study.

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

Application Notes and Protocols: PF-9184 in Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to joint destruction, pain, and disability. Prostaglandin E2 (PGE2) is a key inflammatory mediator implicated in the pathogenesis of RA, contributing to vasodilation, edema, pain sensitization, and cartilage degradation.[1][2][3][4][5] The synthesis of PGE2 is catalyzed by three terminal enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary inducible isoform that is functionally coupled with cyclooxygenase-2 (COX-2) during inflammation.[1][5][6] In the synovial tissue of RA patients, the expression of mPGES-1 is significantly upregulated, primarily in synovial fibroblasts and macrophages, in response to pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[1][3][7] This localized and inducible nature makes mPGES-1 a highly attractive therapeutic target for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COXIBs.[8]

PF-9184 is a potent and highly selective inhibitor of human mPGES-1. Its ability to specifically block the production of PGE2 in inflammatory settings provides a valuable pharmacological tool for investigating the role of the COX-2/mPGES-1/PGE2 axis in RA and for the preclinical evaluation of mPGES-1 inhibition as a therapeutic strategy.

Mechanism of Action of PF-9184

PF-9184 exerts its pharmacological effect by specifically inhibiting the enzymatic activity of mPGES-1. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2), a product of COX enzymes, into PGE2. By blocking this terminal step in the PGE2 synthesis pathway, PF-9184 effectively reduces the production of this pro-inflammatory prostanoid at sites of inflammation, without affecting the synthesis of other prostaglandins that may have homeostatic functions. This selectivity offers a potential advantage over non-selective COX inhibitors.

Signaling Pathway of PGE2 Synthesis and the Role of PF-9184

The following diagram illustrates the arachidonic acid cascade leading to PGE2 production and the specific point of intervention for PF-9184.

Quantitative Data for PF-9184

The following table summarizes the key quantitative parameters of PF-9184, highlighting its potency and selectivity.

| Parameter | Species | Value | Reference |

| IC50 (mPGES-1) | Human | 16.5 nM | --INVALID-LINK--, --INVALID-LINK-- |

| IC50 (mPGES-1) | Rat | 1080 nM | --INVALID-LINK-- |

| Selectivity | >6500-fold over COX-1 and COX-2 | --INVALID-LINK-- | |

| Cell-based IC50 (PGE2 synthesis) | IL-1β-stimulated human fibroblasts | 0.4 - 5 µM | --INVALID-LINK-- |

| Cell-based IC50 (PGE2 synthesis) | LPS-treated human whole blood | 0.4 - 5 µM | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments to investigate the utility of PF-9184 in rheumatoid arthritis research are provided below.

In Vitro Application: Inhibition of PGE2 Production in Human Rheumatoid Arthritis Synovial Fibroblasts (RA-FLS)

This protocol describes how to assess the efficacy of PF-9184 in inhibiting pro-inflammatory cytokine-induced PGE2 production in primary human RA-FLS.

Materials:

-

Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RA-FLS)

-

Fibroblast Growth Medium (supplemented with FBS, antibiotics)

-

Recombinant Human Interleukin-1β (IL-1β)

-

PF-9184 (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (96-well and 6-well)

-

PGE2 ELISA Kit

-

Bradford Protein Assay Kit

-

DMSO (vehicle control)

Protocol:

-

Cell Culture: Culture RA-FLS in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency. Use cells between passages 4 and 8 for experiments.

-

Cell Seeding: Seed RA-FLS into 96-well plates at a density of 1 x 10^4 cells/well for the PGE2 assay and in 6-well plates at 2 x 10^5 cells/well for protein quantification. Allow cells to adhere overnight.

-

Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

PF-9184 Pre-treatment: Prepare serial dilutions of PF-9184 in serum-free medium. The final concentration of DMSO should not exceed 0.1%. Add the PF-9184 dilutions to the cells and incubate for 1 hour. Include a vehicle control (DMSO only).

-

Inflammatory Stimulation: After pre-treatment, add IL-1β to each well to a final concentration of 1 ng/mL to induce inflammation.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatants for PGE2 measurement.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Protein Quantification: Lyse the cells remaining in the 6-well plates and determine the total protein concentration using a Bradford assay. Normalize the PGE2 concentrations to the total protein content.

-

Data Analysis: Calculate the IC50 value of PF-9184 for PGE2 inhibition by plotting the percentage of inhibition against the log concentration of PF-9184 and fitting the data to a four-parameter logistic curve.

In Vivo Application: Collagen-Induced Arthritis (CIA) Model in Mice

This protocol outlines the use of PF-9184 in a well-established animal model of rheumatoid arthritis to assess its anti-inflammatory and disease-modifying potential.[6][7][9]

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

PF-9184

-

Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

-

Anesthesia (e.g., isoflurane)

-

Calipers for paw thickness measurement

-

Scoring system for clinical signs of arthritis

Protocol:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.

-

On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.

-

-

Treatment Groups:

-

Divide the mice into the following groups (n=8-10 per group):

-

Vehicle control (treated with vehicle only)

-

PF-9184 (e.g., 10, 30, 100 mg/kg, administered orally once or twice daily)

-

Positive control (e.g., a known effective anti-arthritic agent like methotrexate or a COX-2 inhibitor)

-

-

-

Drug Administration:

-

Begin treatment with PF-9184 or vehicle prophylactically (from day 0 or day 21) or therapeutically (after the onset of clinical signs of arthritis, typically around day 25-28).

-

-

Monitoring of Arthritis:

-

From day 21 onwards, monitor the mice daily for the onset and severity of arthritis.

-

Clinical Score: Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws every other day using a digital caliper.

-

-

Termination and Endpoint Analysis:

-

At the end of the study (e.g., day 42), euthanize the mice.

-

Histopathology: Collect the hind paws, fix them in formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion. Safranin O staining can be used to evaluate cartilage damage.

-

Biomarker Analysis: Collect blood for serum analysis of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-CII antibodies using ELISA. Paw tissues can be homogenized to measure local PGE2 levels.

-

-

Data Analysis:

-

Compare the clinical scores, paw thickness, and histopathological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests). Analyze biomarker data similarly.

-

Conclusion

PF-9184, as a potent and selective mPGES-1 inhibitor, represents a valuable research tool for elucidating the role of the terminal PGE2 synthesis pathway in the pathophysiology of rheumatoid arthritis. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of targeting mPGES-1 in both in vitro and in vivo models of RA. Such studies are crucial for the validation of mPGES-1 as a therapeutic target and for the development of a new class of anti-inflammatory drugs for the treatment of rheumatoid arthritis and other inflammatory diseases.

References

- 1. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of microsomal prostaglandin E synthase 1 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mPGES-1 as a novel target for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]

- 8. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-9184 in Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Microglia, the resident immune cells of the central nervous system, play a central role in orchestrating this inflammatory response. A key mediator in the neuroinflammatory cascade is Prostaglandin E2 (PGE2), a potent lipid signaling molecule. The synthesis of PGE2 is catalyzed by a series of enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the terminal and often inducible enzyme responsible for its production during inflammation. Upregulation of mPGES-1 has been observed in microglia and other brain cells in various neuroinflammatory and neurodegenerative conditions.[1][2]

PF-9184 is a potent and highly selective inhibitor of human mPGES-1, with an in vitro IC50 of 16.5 nM.[3] Its high selectivity for mPGES-1 over the cyclooxygenase (COX) enzymes makes it a valuable research tool to specifically investigate the role of PGE2 in neuroinflammation, without the confounding effects of inhibiting other prostanoid pathways. These application notes provide detailed protocols for utilizing PF-9184 to study its effects on microglial activation and the subsequent inflammatory response.

Data Presentation

Table 1: In Vitro Efficacy of PF-9184

| Parameter | Value | Cell Type/System | Reference |

| IC50 (human mPGES-1) | 16.5 nM | Recombinant enzyme | [3] |

| IC50 (PGE2 synthesis) | 0.5 - 5 µM | IL-1β-stimulated human synovial fibroblasts | MedChemExpress Product Page |

Note: Specific IC50 values for PGE2 synthesis inhibition in microglial cells are not yet published. The provided range is based on other cell-based assays and serves as a starting point for concentration optimization in neuroinflammation models.

Signaling Pathways and Experimental Workflow

Signaling Pathway of mPGES-1 in Microglia

References

Application Notes and Protocols: IL-1β-induced PGE2 Synthesis Assay with PF-9184

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the pathogenesis of various inflammatory diseases. One of its key downstream effects is the induction of prostaglandin E2 (PGE2) synthesis. PGE2 is a lipid mediator that contributes to inflammation, pain, and fever. The biosynthesis of PGE2 is a multi-step process involving the sequential action of cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] Consequently, inhibitors of this pathway are of significant interest for the development of novel anti-inflammatory therapeutics.

PF-9184 is a potent and highly selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1), with a reported IC50 of 16.5 nM.[3][4] By targeting mPGES-1, PF-9184 specifically blocks the final step in PGE2 synthesis without affecting the production of other prostanoids, which may offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes.[1][2]

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory effect of PF-9184 on IL-1β-induced PGE2 synthesis in a relevant cell-based model, such as human rheumatoid arthritis synovial fibroblasts (RASF).

Signaling Pathway of IL-1β-Induced PGE2 Synthesis and Inhibition by PF-9184

The binding of IL-1β to its receptor (IL-1R1) on the cell surface triggers a signaling cascade that leads to the activation of transcription factors, such as NF-κB. This, in turn, upregulates the expression of key enzymes involved in PGE2 synthesis, namely COX-2 and mPGES-1. COX-2 converts arachidonic acid to prostaglandin H2 (PGH2), which is then isomerized to PGE2 by mPGES-1. PF-9184 exerts its inhibitory effect by directly targeting mPGES-1, thereby blocking the conversion of PGH2 to PGE2.

Experimental Protocols

Materials and Reagents

-

Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)

-

Fibroblast growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Recombinant Human IL-1β

-

PF-9184

-

DMSO (vehicle for PF-9184)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

PGE2 ELISA Kit

-

96-well cell culture plates

-

Sterile labware (pipettes, tubes, etc.)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

The following diagram outlines the major steps in the IL-1β-induced PGE2 synthesis assay with PF-9184.

Step-by-Step Protocol

1. Cell Culture and Seeding

-

Culture RASF cells in fibroblast growth medium in a CO2 incubator at 37°C and 5% CO2.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

2. Serum Starvation (Optional)

-

For some cell types, serum starvation can reduce basal PGE2 levels. If necessary, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours.

3. Pre-treatment with PF-9184

-

Prepare a stock solution of PF-9184 in DMSO.

-

Prepare serial dilutions of PF-9184 in the appropriate cell culture medium. A suggested concentration range is 0.015 µM to 100 µM.[4]

-

Include a vehicle control (DMSO) at the same final concentration as in the PF-9184-treated wells.

-

Remove the medium from the cells and add 100 µL of the PF-9184 dilutions or vehicle control.

-

Incubate the plate for 1 hour at 37°C.

4. Stimulation with IL-1β

-

Prepare a working solution of IL-1β in cell culture medium. A final concentration of 1-10 ng/mL is commonly used to induce PGE2 synthesis.[5][6]

-

Add a small volume (e.g., 10 µL) of the IL-1β working solution to all wells except the negative control wells (which should receive medium without IL-1β).

-

Incubate the plate for 24 hours at 37°C.

5. Supernatant Collection

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Store the supernatants at -80°C until the PGE2 measurement.

6. PGE2 Quantification using ELISA

-

Follow the manufacturer's instructions provided with the PGE2 ELISA kit. A general protocol is outlined below.[7][8][9]

-

Prepare Reagents: Bring all kit components to room temperature. Prepare wash buffers and standard dilutions as per the kit manual.

-

Standard Curve: Add the prepared PGE2 standards to the appropriate wells of the ELISA plate.

-

Samples: Add the collected cell culture supernatants to the sample wells. It may be necessary to dilute the samples in the assay buffer provided with the kit.

-

Add Conjugate and Antibody: Add the enzyme-conjugated PGE2 and the primary antibody to the wells as instructed.

-

Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 2 hours at room temperature with shaking).

-

Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.

-

Stop Reaction: Add the stop solution to terminate the reaction.

-

Read Absorbance: Measure the absorbance of each well using a microplate reader at the recommended wavelength (typically 450 nm).

-

7. Data Analysis

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of PGE2 in each of the samples.

-

Calculate the percentage inhibition of PGE2 synthesis for each concentration of PF-9184 using the following formula:

% Inhibition = [1 - (PGE2 in PF-9184 treated well - Basal PGE2) / (PGE2 in IL-1β treated well - Basal PGE2)] x 100

-

Plot the percentage inhibition against the log of the PF-9184 concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

The following tables present representative data for an IL-1β-induced PGE2 synthesis assay with PF-9184.

Table 1: IL-1β-induced PGE2 Production in RASF Cells

| Treatment Condition | PGE2 Concentration (pg/mL) |

| Untreated Control | 50 ± 10 |

| IL-1β (10 ng/mL) | 1500 ± 150 |

| Vehicle (DMSO) + IL-1β | 1480 ± 160 |

Table 2: Dose-Dependent Inhibition of IL-1β-induced PGE2 Synthesis by PF-9184

| PF-9184 Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition |

| 0 (Vehicle) | 1480 ± 160 | 0 |

| 0.015 | 1250 ± 130 | 15.5 |

| 0.05 | 980 ± 110 | 33.8 |

| 0.15 | 650 ± 70 | 56.1 |

| 0.5 | 320 ± 40 | 78.4 |

| 1.5 | 150 ± 20 | 90.0 |

| 5 | 80 ± 15 | 94.6 |

| 15 | 60 ± 10 | 95.9 |

| 100 | 55 ± 8 | 96.3 |

Note: The data presented are for illustrative purposes and may vary depending on the cell type, experimental conditions, and specific ELISA kit used.

Conclusion

This application note provides a comprehensive framework for conducting an IL-1β-induced PGE2 synthesis assay to evaluate the inhibitory activity of PF-9184. The detailed protocols and data presentation guidelines are intended to assist researchers in the fields of inflammation, immunology, and drug discovery in characterizing the pharmacological effects of mPGES-1 inhibitors. The selectivity of PF-9184 for mPGES-1 makes it a valuable tool for studying the specific role of PGE2 in various physiological and pathological processes.

References

- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Corticosterone suppresses IL-1β-induced mPGE2 expression through regulation of the 11β-HSD1 bioactivity of synovial fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for PF-9184 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The enzyme mPGES-1 is a key player in the production of prostaglandin E2 (PGE2), a signaling molecule implicated in inflammation and cancer progression. Elevated levels of mPGES-1 and subsequent overproduction of PGE2 are observed in a variety of human cancers, including lung, colon, breast, and prostate cancer. Inhibition of mPGES-1, and thereby the reduction of PGE2 synthesis, represents a promising therapeutic strategy to impede tumor growth, proliferation, and survival. These application notes provide an overview of the use of PF-9184 in cancer cell line research, including its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

PF-9184 exerts its anti-cancer effects by specifically targeting and inhibiting the enzymatic activity of mPGES-1. This leads to a significant reduction in the synthesis of PGE2. PGE2 promotes tumorigenesis through various mechanisms, including the activation of pro-survival signaling pathways, promotion of angiogenesis, and suppression of the anti-tumor immune response. By blocking PGE2 production, PF-9184 can induce cancer cell death and inhibit tumor growth.

Data Presentation

| Parameter | Value | Cell Line/System | Citation |

| mPGES-1 Inhibition (IC50) | 16.5 nM | Recombinant human enzyme | [1] |

| PGE2 Synthesis Inhibition (IC50) | 0.4 - 5 µM | IL-1β-stimulated human fibroblasts | [1] |

| Cytotoxicity | No apparent effect up to 100 µM | Rheumatoid arthritis synovial fibroblasts | [1] |

Table 1: In Vitro Activity of PF-9184. This table summarizes the known inhibitory concentrations of PF-9184 against its target enzyme and its effect on PGE2 synthesis in a non-cancer cell model.

Signaling Pathways

The inhibition of PGE2 production by PF-9184 impacts several downstream signaling pathways that are crucial for cancer cell survival and proliferation.

Figure 1: PF-9184 Signaling Pathway. This diagram illustrates how PF-9184 inhibits mPGES-1, leading to the downregulation of pro-survival signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of PF-9184 in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of PF-9184 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Figure 2: Cell Viability Assay Workflow. This diagram outlines the key steps and timeline for performing a cell viability assay with PF-9184.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PF-9184 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of PF-9184 in complete culture medium. Remove the medium from the wells and add 100 µL of the PF-9184 dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to investigate the effect of PF-9184 on the protein expression levels of key components in the mPGES-1 signaling pathway.

Figure 3: Western Blot Workflow. This diagram shows the sequential steps involved in performing a Western blot analysis.

Materials:

-

Cancer cells treated with PF-9184

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-mPGES-1, anti-phospho-AKT, anti-AKT, anti-caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with PF-9184 for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with PF-9184.

Materials:

-

Cancer cells treated with PF-9184

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with PF-9184 for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells in the medium.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

PF-9184 is a valuable research tool for investigating the role of the mPGES-1/PGE2 pathway in cancer. The provided protocols offer a framework for assessing its effects on cancer cell viability, signaling pathways, and apoptosis. Further studies are warranted to establish comprehensive dose-response relationships and efficacy in a broader range of cancer cell lines.

References

Application Notes and Protocols for PF-9184 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a terminal enzyme in the prostaglandin synthesis pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1][4] The expression of mPGES-1 is induced by pro-inflammatory stimuli, similar to cyclooxygenase-2 (COX-2).[1][4] Due to its role in inflammation, targeting mPGES-1 with inhibitors like PF-9184 is a key area of research in inflammation and cancer. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, selective inhibition of mPGES-1 by PF-9184 specifically blocks the production of PGE2 without affecting the synthesis of other prostanoids.[1] This selectivity makes PF-9184 a valuable tool for investigating the specific roles of PGE2 in various biological processes.

These application notes provide a detailed protocol for the dissolution and use of PF-9184 in cell culture experiments, along with a summary of its key characteristics.

Data Presentation: Properties of PF-9184

The following table summarizes the key quantitative data for PF-9184 for easy reference.

| Property | Value | Source |

| Molecular Weight | 461.32 g/mol | [1][2] |

| Form | Powder, Crystalline Solid | [1][4] |

| Color | White to beige, Off-white to light yellow | [1][2] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility (DMSO) | 5 mg/mL (warmed)[1], 15 mg/mL[4], ≥ 100 mg/mL[2] | [1][2][4] |

| Solubility (DMF) | 20 mg/mL | [4] |

| IC₅₀ (human mPGES-1) | 16.5 nM | [1][2][3] |

| IC₅₀ (cell-based PGE2 inhibition) | 0.4 - 5 µM | [1][4] |

| Storage Temperature (powder) | 2-8°C or -20°C | [1][2][3] |

| Storage of Stock Solution | -80°C (6 months); -20°C (1 month) | [2] |

Experimental Protocols

Preparation of a Concentrated Stock Solution of PF-9184

This protocol describes the preparation of a 10 mM stock solution of PF-9184 in Dimethyl Sulfoxide (DMSO).

Materials:

-

PF-9184 powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath (optional)

Procedure:

-

Calculate the required mass of PF-9184:

-

To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 461.32 g/mol * 1000 mg/g = 4.6132 mg

-

Weigh out approximately 4.61 mg of PF-9184 powder and place it in a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add 1 mL of sterile DMSO to the tube containing the PF-9184 powder.

-

Vortex the solution thoroughly for several minutes to ensure complete dissolution.

-

If the compound does not dissolve completely at room temperature, it can be warmed gently in a water bath (e.g., 37°C) to aid dissolution.[1]

-

-

Sterilization:

-

The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it may lead to precipitation or loss of compound.

-

-

Storage:

Dilution of PF-9184 for Cell Culture Treatment

This protocol describes the dilution of the concentrated stock solution to the desired final working concentration in cell culture media.

Materials:

-

10 mM PF-9184 stock solution in DMSO

-

Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine the final working concentration:

-

The effective concentration of PF-9184 in cell-based assays typically ranges from 0.5 to 5 µM.[1] However, concentrations up to 100 µM have been used without apparent cytotoxicity in some cell types.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

-

-

Prepare intermediate dilutions (if necessary):

-

For lower final concentrations, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in cell culture medium.

-

-

Prepare the final working solution:

-

Directly add the appropriate volume of the 10 mM stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.

-

Example for a 10 µM final concentration in 10 mL of medium:

-

(10 mM) * V1 = (10 µM) * (10 mL)

-

(10,000 µM) * V1 = (10 µM) * (10,000 µL)

-

V1 = 10 µL

-

Add 10 µL of the 10 mM stock solution to 10 mL of complete cell culture medium.

-

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of PF-9184 used. This is to account for any potential effects of the solvent on the cells.

-

-

Treatment of Cells:

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of PF-9184 or the vehicle control.

-

Incubate the cells for the desired experimental duration.

-

Visualizations

Signaling Pathway of PF-9184 Action

Caption: Mechanism of PF-9184 as a selective inhibitor of mPGES-1.

Experimental Workflow for PF-9184 Cell Culture Studies

Caption: General workflow for cell-based experiments using PF-9184.

References

Application Notes and Protocols for PF-9184 in Synovial Fibroblast Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PF-9184 in synovial fibroblast experiments, a critical area of research in rheumatoid arthritis (RA). Synovial fibroblasts are key effector cells in the pathogenesis of RA, contributing to joint inflammation and destruction. PF-9184 offers a targeted approach to investigate the role of prostaglandin E2 (PGE2) in the inflammatory processes mediated by these cells.

Introduction to PF-9184

PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3][4] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway, which is often upregulated during inflammation. In the context of rheumatoid arthritis, synovial fibroblasts from patients (RASFs) are a significant source of PGE2, a key mediator of inflammation, pain, and joint destruction. PF-9184's high selectivity for mPGES-1 over cyclooxygenase (COX) enzymes makes it a valuable tool for dissecting the specific contributions of mPGES-1 to RA pathology.[1]

Mechanism of Action

PF-9184 specifically inhibits the conversion of prostaglandin H2 (PGH2) to PGE2 by targeting mPGES-1.[1] This targeted inhibition allows for the reduction of PGE2 production without affecting other prostanoid pathways, offering a more precise tool for research compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit upstream COX enzymes.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-9184

| Target Enzyme | Species | IC50 | Reference |

| mPGES-1 | Human | 16.5 nM | [1][2][3][4] |

| mPGES-1 | Rat | 1080 nM | [3] |

Table 2: Cellular Activity of PF-9184 in Fibroblasts

| Cell Type | Stimulus | Effect | IC50 | Reference |

| IL-1β-stimulated fibroblasts | IL-1β | Inhibition of PGE2 synthesis | 0.4 - 5 µM | [1] |

| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β | Inhibition of PGE2 synthesis | Not specified | [2][3] |

Signaling Pathway

The following diagram illustrates the mechanism of action of PF-9184 within the prostaglandin E2 synthesis pathway in a synovial fibroblast.

Caption: Mechanism of PF-9184 in synovial fibroblasts.

Experimental Protocols

Protocol 1: Inhibition of PGE2 Production in RASFs

This protocol details the steps to assess the inhibitory effect of PF-9184 on PGE2 production in primary human rheumatoid arthritis synovial fibroblasts (RASFs).

Materials:

-

Primary human RASFs

-

Fibroblast growth medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)

-

Recombinant human IL-1β

-

PF-9184 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (24-well or 48-well)

-

PGE2 ELISA kit

-

Bradford protein assay reagent

Procedure:

-

Cell Seeding: Seed RASFs into 24-well or 48-well plates at a density of 2 x 10^4 cells/well and culture overnight in fibroblast growth medium.

-

Serum Starvation: The following day, wash the cells with PBS and replace the medium with serum-free medium. Incubate for 4-6 hours.

-

Pre-treatment with PF-9184: Add PF-9184 at various concentrations (e.g., 0.01 µM to 10 µM) to the respective wells. Include a vehicle control (DMSO) group. Incubate for 1 hour.

-

Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: Collect the culture supernatants and store them at -80°C until analysis.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Cell Viability/Protein Quantification: Wash the cells with PBS and lyse them. Perform a Bradford assay to determine the total protein content in each well to normalize the PGE2 data.

Protocol 2: Analysis of Pro-inflammatory Gene Expression

This protocol outlines how to determine the effect of PF-9184 on the expression of other pro-inflammatory genes in RASFs.

Materials:

-

RASFs cultured and treated as in Protocol 1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IL-6, IL-8, MMP-3) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Cell Treatment: Follow steps 1-5 from Protocol 1.

-

RNA Extraction: After the 24-hour incubation, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow

Caption: Workflow for PF-9184 experiments in RASFs.

References

Troubleshooting & Optimization

optimizing PF-9184 concentration for efficacy

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PF-9184, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PF-9184?

A1: PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is responsible for converting prostaglandin H2 (PGH2), a product of cyclooxygenase (COX) enzymes, into prostaglandin E2 (PGE2).[1] By inhibiting mPGES-1, PF-9184 effectively blocks the synthesis of PGE2, a key mediator of inflammation and pain.[1]

Q2: How selective is PF-9184?

A2: PF-9184 exhibits exceptional selectivity for mPGES-1. It is over 6,500-fold more selective for mPGES-1 than for the cyclooxygenase enzymes COX-1 and COX-2.[1] This high selectivity minimizes off-target effects related to the inhibition of COX enzymes.

Q3: What are the recommended solvents and storage conditions for PF-9184?

A3: PF-9184 is a crystalline solid. For experimental use, it can be dissolved in DMSO (up to 15 mg/mL) or DMF (up to 20 mg/mL).[1] It is recommended to store the solid compound and stock solutions at -20°C.[1]

Q4: What is the potency of PF-9184?

A4: The inhibitory potency (IC50) of PF-9184 varies depending on the experimental system. For the recombinant human mPGES-1 enzyme, the IC50 is 16.5 nM.[1] In cell-based assays, such as IL-1β-stimulated fibroblasts or LPS-treated human whole blood, the IC50 for blocking PGE2 synthesis ranges from 0.4 to 5 µM.[1]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low or No Efficacy | Incorrect Concentration: The concentration of PF-9184 may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration range (e.g., 0.1 µM to 20 µM). Refer to the provided experimental protocol. |

| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C. | |

| Low mPGES-1 Expression: The target cells may not express sufficient levels of mPGES-1, especially under basal conditions. | Induce mPGES-1 expression using pro-inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β) prior to treatment.[1] Confirm expression via qPCR or Western blot. | |

| High Cell Death / Cytotoxicity | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |

| High Compound Concentration: Excessive concentrations of PF-9184 may induce cytotoxicity. | Determine the cytotoxicity profile of PF-9184 on your specific cell line using an MTT or similar cell viability assay. Use concentrations well below the cytotoxic threshold for efficacy experiments. | |

| Inconsistent or Variable Results | Compound Precipitation: PF-9184 may precipitate in aqueous culture media if not properly dissolved or if the final concentration exceeds its solubility limit. | Prepare fresh dilutions from the stock solution for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Ensure thorough mixing. |

| Experimental Timing: The timing of stimulus induction, compound treatment, and endpoint measurement can significantly impact results. | Optimize the incubation times for both the inflammatory stimulus and the PF-9184 treatment. A time-course experiment may be necessary. | |

| Cell Line Variability: Different cell lines or primary cells can respond differently. | Characterize the mPGES-1 expression and PGE2 production in your chosen cell model to ensure it is appropriate for the study. |

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for PF-9184.

| Target/System | Species | IC50 Value |

| Recombinant mPGES-1 Enzyme | Human | 16.5 nM[1] |

| Recombinant mPGES-1 Enzyme | Rat | 1080 nM |

| PGE2 Synthesis (LPS-treated whole blood) | Human | 0.4 - 5 µM[1] |

| PGE2 Synthesis (IL-1β-stimulated fibroblasts) | Human | 0.4 - 5 µM[1] |

Experimental Protocols

Protocol: Determining Optimal PF-9184 Concentration in a Cell-Based Assay

This protocol provides a framework for determining the dose-dependent efficacy of PF-9184 in inhibiting PGE2 production in adherent cells (e.g., fibroblasts or macrophages).

1. Materials:

- PF-9184

- Sterile, high-purity DMSO

- Adherent cells known to express mPGES-1 (e.g., A549, primary fibroblasts)

- Appropriate cell culture medium and supplements (e.g., DMEM with 10% FBS)

- Inducing agent (e.g., IL-1β or LPS)

- Phosphate-Buffered Saline (PBS)

- PGE2 ELISA kit

- Cell viability assay kit (e.g., MTT, PrestoBlue)

- Multi-well cell culture plates (24- or 48-well recommended)

2. Stock Solution Preparation: a. Prepare a 10 mM stock solution of PF-9184 in DMSO. b. Aliquot into single-use tubes and store at -20°C.

3. Experimental Procedure: a. Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours. b. Pre-treatment with PF-9184: i. Prepare serial dilutions of PF-9184 in culture medium. A suggested concentration range is 0 µM (vehicle control), 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%). ii. Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-9184. iii. Incubate for 1-2 hours. c. Stimulation: i. Add the inducing agent (e.g., IL-1β at 1-10 ng/mL) to all wells except the unstimulated control. ii. Incubate for 18-24 hours. d. Sample Collection: i. After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis. ii. Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis. e. PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions. f. Cell Viability Assessment: Perform a cell viability assay on the remaining cells in the plate to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

4. Data Analysis: a. Calculate the percentage of PGE2 inhibition for each concentration of PF-9184 relative to the stimulated vehicle control. b. Plot the percent inhibition against the log of the PF-9184 concentration. c. Use non-linear regression (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.

Visualizations

Signaling Pathway Diagram```dot

Caption: Workflow for determining the IC50 of PF-9184.

References

Technical Support Center: Overcoming Low Potency of PF-9184 in Rat Models

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low in vivo potency with the investigational Kinase-X inhibitor, PF-9184, in rat models.

Frequently Asked Questions (FAQs)